molecular formula C15H14N6O2 B12466358 2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide

2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide

Cat. No.: B12466358
M. Wt: 310.31 g/mol
InChI Key: LCESFHDRHGSYML-UHFFFAOYSA-N
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Description

2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is known for its significant role in the synthesis of various heterocyclic derivatives, such as pyrazole, pyrane, pyridine, and pyrole, which exhibit diverse biological activities .

Preparation Methods

The synthesis of 2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide involves several steps. One common method includes the reaction of cyanoacetic acid hydrazide with 1,3-cyclohexanedione in glacial acetic acid solution at room temperature. The active methylene moiety and the β-functional nitrile moiety of the molecule facilitate addition reactions followed by cyclization or cycloaddition with electrophilic and nucleophilic reagents .

Chemical Reactions Analysis

2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include glacial acetic acid, cyanoacetic acid hydrazide, and 1,3-cyclohexanedione. The major products formed from these reactions are heterocyclic compounds such as pyrazole, pyrane, pyridine, and pyrole derivatives .

Scientific Research Applications

2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazine component plays a crucial role in condensation reactions, forming benzo-fused N-heterocycles. These reactions are essential for the compound’s biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide is unique due to its versatile reactivity and the wide range of heterocyclic compounds it can produce. Similar compounds include:

These similar compounds share some reactivity and applications but differ in their specific structures and the types of heterocyclic compounds they can form.

Properties

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide

InChI

InChI=1S/C15H14N6O2/c16-8-6-14(22)19-18-13-10-12(11-4-2-1-3-5-11)20-21(13)15(23)7-9-17/h1-5,13,18H,6-7,10H2,(H,19,22)

InChI Key

LCESFHDRHGSYML-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CC#N)NNC(=O)CC#N

Origin of Product

United States

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